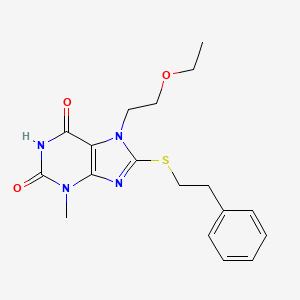

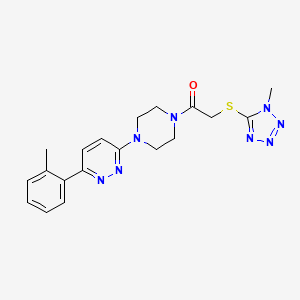

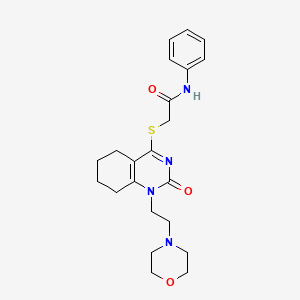

(Z)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H19N7O3 and its molecular weight is 429.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Polymer Semiconductors

- Electron-acceptor Building Block : This compound is used as a new electron-acceptor building block for polymer semiconductors with low-lying energy levels, showing stable electron transport performance in thin film transistors (Yan, Sun, & Li, 2013).

Synthesis and Pharmacology

- Ultrasound Assisted Synthesis : It is involved in the ultrasound-assisted synthesis of various derivatives, demonstrating the importance of isatin and its derivatives in the synthesis of a wide range of heterocyclic compounds and substrates for drug synthesis (Tiwari, Seijas, Vázquez-Tato, & Nikalje, 2018).

- Synthetic Access to Derivatives : Researchers have synthesized new derivatives of this compound, expanding the potential for novel pharmacological applications (Gobouri, 2020).

Anticancer Potential

- Anticancer Activity : Certain novel derivatives have shown significant anticancer activity, particularly against colon cancer and leukemia cell lines (Abdel‐Aziz et al., 2013).

Medical Applications

- Functional Derivatives for Medical Use : The functional derivatives of this compound are explored for their potential in treating various medical conditions like depression, infectious diseases, hypertension, and diabetes (Korobko, 2016).

Antidepressant Properties

- Antidepressant Activity : A derivative of this compound has demonstrated antidepressant activity in studies (Khaliullin, Shabalina, Davlyatova, & Valeeva, 2018).

Molecular Design and Synthesis

- Computational and Structural Studies : The compound has been the subject of computational and structural studies for the design of new anticancer agents (Chaudhary et al., 2022).

Mécanisme D'action

Target of Action

The primary target of (Z)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione is procaspase-3 . Procaspase-3 is a key enzyme regulating apoptosis responses .

Mode of Action

This compound interacts with procaspase-3, activating it . This activation leads to the induction of apoptosis, a programmed cell death process .

Biochemical Pathways

The activation of procaspase-3 by this compound affects the apoptotic pathways . These pathways involve a number of proteins such as BIM, BAX, Bcl-2, p53, RIP, DED, Apo2L, and XIAP . The activation of procaspase-3 leads to the induction of apoptosis, ultimately causing the death of cancer cells .

Result of Action

The activation of procaspase-3 by this compound results in notable cytotoxicity toward human cancer cell lines . This includes colon cancer (SW620), prostate cancer (PC3), and lung cancer (NCI-H23) . The compound induces late cellular apoptosis, leading to the death of these cancer cells .

Analyse Biochimique

Biochemical Properties

(Z)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including caspases, which are involved in the regulation of apoptosis. The compound has been shown to activate procaspase-3, leading to the induction of apoptosis in cancer cells . Additionally, it interacts with proteins such as Bcl-2 and p53, which are key regulators of cell death and survival pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it induces apoptosis by activating caspase-3 and modulating the expression of apoptosis-related proteins like Bcl-2 and p53 . This compound also affects cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, it has been observed to cause cell cycle arrest in the S phase, thereby inhibiting cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to procaspase-3, facilitating its activation to caspase-3, which then triggers the apoptotic cascade . The compound also inhibits the activity of anti-apoptotic proteins like Bcl-2, thereby promoting cell death in cancer cells . Furthermore, it influences gene expression by modulating the activity of transcription factors such as p53 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that it can induce sustained apoptotic effects in cancer cells, although the extent of these effects may diminish with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively induces apoptosis without significant toxicity . At higher doses, it can cause adverse effects, including toxicity to normal cells and tissues . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired apoptotic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux and alter the levels of various metabolites, contributing to its overall biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent biochemical effects .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione involves the condensation of 2-amino-6-methylpurine with 3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione followed by the addition of 2-(2-oxoindolin-3-ylidene)hydrazine. The final product is obtained by the formation of the Z-isomer through a Wittig reaction.", "Starting Materials": [ "2-amino-6-methylpurine", "3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione", "2-(2-oxoindolin-3-ylidene)hydrazine", "triphenylphosphine", "methyltriphenylphosphonium bromide", "potassium tert-butoxide", "acetonitrile", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: 2-amino-6-methylpurine is reacted with 3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione in acetonitrile to form 3-methyl-8-(2-amino-6-methylpurin-9-yl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione.", "Step 2: 2-(2-oxoindolin-3-ylidene)hydrazine is added to the reaction mixture and the resulting mixture is stirred at room temperature for 24 hours to form (Z)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione.", "Step 3: The reaction mixture is then treated with triphenylphosphine and methyltriphenylphosphonium bromide in ethanol to form the Wittig reagent.", "Step 4: The Wittig reagent is then reacted with the product from step 2 in diethyl ether to form the Z-isomer of (Z)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione.", "Step 5: The final product is obtained by filtration and washing with water." ] } | |

Numéro CAS |

331839-83-9 |

Formule moléculaire |

C22H19N7O3 |

Poids moléculaire |

429.44 |

Nom IUPAC |

8-[(2-hydroxy-1H-indol-3-yl)diazenyl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione |

InChI |

InChI=1S/C22H19N7O3/c1-28-18-17(20(31)25-22(28)32)29(12-11-13-7-3-2-4-8-13)21(24-18)27-26-16-14-9-5-6-10-15(14)23-19(16)30/h2-10,23,30H,11-12H2,1H3,(H,25,31,32) |

Clé InChI |

VZHRKRGZIOACNW-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N=NC3=C(NC4=CC=CC=C43)O)CCC5=CC=CC=C5 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(t-Butyl)oxazol-4-yl]methanamine hydrochloride](/img/structure/B2579485.png)

![N-[4-(Aminomethyl)phenyl]-2-iodobenzamide](/img/structure/B2579486.png)

![3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B2579496.png)

![Ethyl 2-(ethylsulfanyl)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2579502.png)